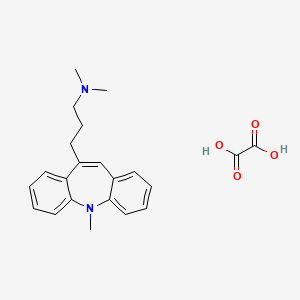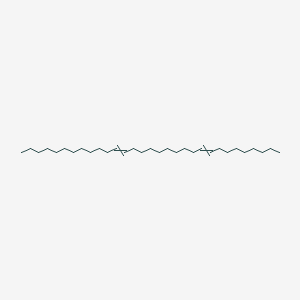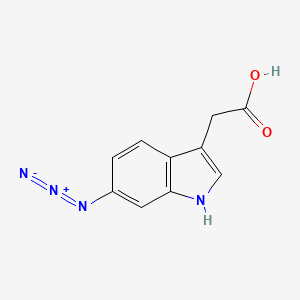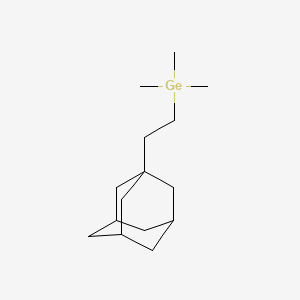
1-(beta-(Trimethylgermyl)ethyl)adamantane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(beta-(Trimethylgermyl)ethyl)adamantane is a unique compound that combines the structural features of adamantane and trimethylgermyl groups Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the trimethylgermyl group introduces germanium into the molecule, potentially altering its chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-(Trimethylgermyl)ethyl)adamantane typically involves the functionalization of adamantane derivatives. One common method is the radical-based functionalization, where adamantane undergoes a series of reactions to introduce the trimethylgermyl group. This process often involves the use of radical initiators and specific reaction conditions to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
1-(beta-(Trimethylgermyl)ethyl)adamantane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the germanium-containing moiety.
Substitution: The adamantane core can undergo substitution reactions to introduce different functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce halogens or other functional groups onto the adamantane core .
科学研究应用
1-(beta-(Trimethylgermyl)ethyl)adamantane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: It may be explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: The compound’s stability and unique properties make it suitable for use in materials science, including the development of advanced polymers and nanomaterials
作用机制
The mechanism of action of 1-(beta-(Trimethylgermyl)ethyl)adamantane involves its interaction with specific molecular targets and pathways. The adamantane core provides rigidity and stability, while the trimethylgermyl group can interact with various biological and chemical systems. These interactions can influence the compound’s reactivity and potential therapeutic effects .
相似化合物的比较
Similar Compounds
Adamantane: The parent hydrocarbon, known for its stability and use in various applications.
1-(beta-(Trimethylsilyl)ethyl)adamantane: A similar compound where silicon replaces germanium, offering different chemical properties.
1-(beta-(Trimethylstannyl)ethyl)adamantane:
Uniqueness
1-(beta-(Trimethylgermyl)ethyl)adamantane is unique due to the presence of germanium, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. This uniqueness can be leveraged in various applications, from catalysis to materials science .
属性
CAS 编号 |
86133-55-3 |
|---|---|
分子式 |
C15H28Ge |
分子量 |
281.0 g/mol |
IUPAC 名称 |
2-(1-adamantyl)ethyl-trimethylgermane |
InChI |
InChI=1S/C15H28Ge/c1-16(2,3)5-4-15-9-12-6-13(10-15)8-14(7-12)11-15/h12-14H,4-11H2,1-3H3 |
InChI 键 |
ZEQBCRDBFNYGBS-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)(C)CCC12CC3CC(C1)CC(C3)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)
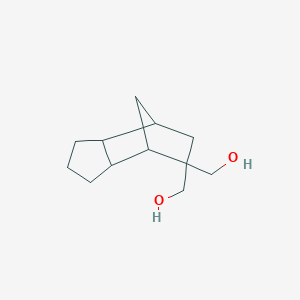
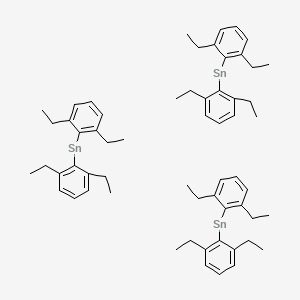
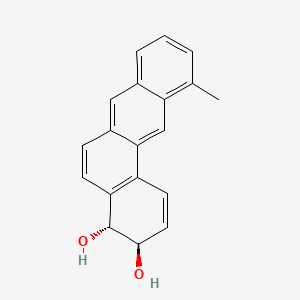
![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
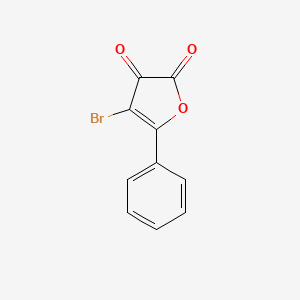
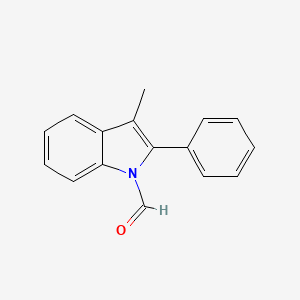
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)
